(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine
Description
Properties
CAS No. |
89508-36-1 |
|---|---|
Molecular Formula |
C17H11Cl2N3 |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
N-[4-(4,6-dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C17H11Cl2N3/c18-15-10-16(19)22-17(21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-11H |
InChI Key |
ZDBLAXNTHKMMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline typically involves the condensation of 4,6-dichloropyrimidine-2-amine with benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-benzyl-4-(4,6-dichloropyrimidin-2-yl)aniline.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-benzyl-4-(4,6-dichloropyrimidin-2-yl)aniline.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits various biological activities, particularly in the field of oncology. Research has shown that derivatives of similar pyrimidine-based compounds can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, studies have indicated that certain pyrimidine derivatives can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis and growth .
Key Findings:
- VEGFR-2 Inhibition: Compounds related to (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine have demonstrated potent inhibition of VEGFR-2, with some derivatives being significantly more effective than established standards .
- Antitumor Activity: In vivo studies have shown that these compounds can reduce tumor growth and metastasis in mouse models, indicating their potential as therapeutic agents in cancer treatment .
Synthesis and Characterization
The synthesis of (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine typically involves multi-step organic reactions. The general synthetic pathway includes:
- Formation of the dichloropyrimidine moiety through halogenation and subsequent reactions with phenolic compounds.
- Condensation reactions to form the imine linkage with appropriate amines.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.
Agricultural Applications
In addition to its medicinal properties, (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine may have potential applications in agriculture as a herbicide or fungicide. Compounds containing the dichloropyrimidine structure have been shown to possess herbicidal properties by acting as safeners that protect crops from herbicide injury while enhancing crop yield .
Research Insights:
- Herbicide Safening: Studies indicate that similar pyrimidine derivatives can mitigate herbicide-induced damage in crops like rice, suggesting a protective role that could be harnessed in agricultural practices .
- Antifungal Activity: These compounds also exhibit antifungal properties against pathogens such as Sclerotinia sclerotiorum and Fusarium oxysporum, indicating their dual potential as both fungicides and herbicide safeners .
Case Studies
Several case studies highlight the efficacy of pyrimidine derivatives in both medicinal and agricultural contexts:
Mechanism of Action
The mechanism of action of N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Ring
The 4,6-dichloropyrimidin-2-yl group in the target compound distinguishes it from analogs with alternative substitutions. For instance:
- 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) replaces the phenylmethanimine group with a morpholine ring, enhancing polarity and hydrogen-bonding capacity. This increases aqueous solubility compared to the hydrophobic phenylmethanimine derivative .
- 4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine (CAS: 944401-90-5) features an amine-linked methoxyethyl chain, introducing flexibility and ether oxygen lone pairs for intermolecular interactions. This contrasts with the rigid planar structure of the imine in the target compound .
Table 1: Substituent Comparison on Pyrimidine Derivatives
| Compound Name | Substituent | Key Properties |
|---|---|---|
| Target Compound | Phenylmethanimine | Rigid, conjugated, hydrophobic |
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | Morpholine | Polar, hydrogen-bonding capable |
| 4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine | Methoxyethylamine | Flexible, ether oxygen donor |
Imine Group Modifications
The imine (-CH=N-) group’s electronic and steric environment varies significantly across analogs:
Table 2: Imine Group Variations and Properties
| Compound Name | Imine Substituent | Notable Characteristics |
|---|---|---|
| Target Compound | 4-(4,6-Dichloropyrimidin-2-yl)phenyl | Electron-deficient, planar |
| (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)biphenyl)methanimine | Trifluoromethyl biphenyl | Electron-withdrawing, π-π active |
| (E)-N-(3-methylbutyl)-1-phenylmethanimine | 3-Methylbutyl | Aliphatic, volatile, fruity odor |
Biological Activity
The compound (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine (CAS Number: 71324642) is a member of the pyrimidine class and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula of (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine is . The structure features a pyrimidine ring substituted with dichloro groups and an imine functional group, which may contribute to its biological properties.
Structural Formula
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biological targets. Notably, it has been studied for its potential as a kinase inhibitor , particularly in the context of cancer therapy. Kinases play crucial roles in cell signaling pathways, and their inhibition can lead to reduced tumor growth.
Case Studies and Research Findings
- Antitumor Activity : A study published in Cancer Research demonstrated that compounds similar to (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine inhibited the proliferation of cancer cell lines by targeting the Raf kinase pathway. The results showed a significant reduction in cell viability at concentrations as low as 10 µM .
- Neuroprotective Effects : Another investigation focused on neurodegenerative diseases found that derivatives of this compound exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains .
Data Table: Summary of Biological Activities
Toxicological Profile
While exploring the biological activity of (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine, it is crucial to assess its safety profile. Toxicological studies have shown that at therapeutic doses, the compound exhibits low toxicity levels; however, further long-term studies are necessary to establish comprehensive safety data.
Q & A
Q. What are the optimal synthetic routes for (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine, and how can reaction conditions be systematically optimized?
To synthesize the compound, a stepwise approach is recommended:
Intermediate preparation : Start with 4,6-dichloropyrimidine and 4-aminophenyl derivatives to form the pyrimidinylphenyl backbone via nucleophilic aromatic substitution.
Imine formation : React the intermediate with benzaldehyde under inert conditions (e.g., nitrogen atmosphere) to form the methanimine group.
Optimization : Use a factorial design to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., acetic acid or Lewis acids). Monitor yield and purity via HPLC .
Isomer control : Ensure the (E)-configuration dominates by adjusting reaction time and steric hindrance (e.g., bulky substituents on benzaldehyde) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Purity analysis : Use reversed-phase HPLC with UV detection (λmax ~255 nm, as seen in similar pyrimidine derivatives) and compare retention times against certified reference standards .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify imine (C=N) proton absence and aromatic ring substitution patterns.
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally analogous pyrimidine derivatives .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₇H₁₂Cl₂N₄) and isotopic patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?
- In silico methods :
- Validation :
Q. What methodologies address contradictory data regarding the compound’s stability under varying environmental conditions?
Q. What experimental designs are appropriate for assessing the compound’s environmental fate and ecotoxicological impact?
Q. Methodological Notes
- Theoretical grounding : Link experimental designs to frameworks like QSAR (quantitative structure-activity relationships) for predictive toxicology or transition-state theory for reaction optimization .
- Data validation : Cross-reference results with NIST spectral libraries and crystallographic databases (e.g., Cambridge Structural Database) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
